Pinobanksin 3-O-propanoate

Apoptosis induction B-cell lymphoma Antiproliferative activity

Pinobanksin 3-O-propanoate (C3 ester) is the only pinobanksin derivative validated for superior apoptosis induction in M12.C3.F6 B-cell lymphoma via mitochondrial membrane potential loss and caspase-3/-8/-9 activation. Systematic studies confirm C3 chain-specific pro-apoptotic potency, while DFT calculations verify retained radical scavenging capacity. Ideal reference standard for HPLC-PDA-ESI-MS/MS characterization of Sonoran propolis. Critical: Do NOT substitute with other pinobanksin esters—chain length directly modulates bioactivity. NOT suitable for xanthine oxidase inhibition studies.

Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32
CAS No. 126394-70-5
Cat. No. B1145569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinobanksin 3-O-propanoate
CAS126394-70-5
Synonyms(2R,3R)-2,3-Dihydro-5,7-dihydroxy-3-(1-oxopropoxy)-2-phenyl-4H-1-benzopyran-4-one;  (2R-trans)-2,3-Dihydro-5,7-dihydroxy-3-(1-oxopropoxy)-2-phenyl-4H-1-Benzopyran-4-one;  (2R,3R)-Pinobanksin 3-Propanoate
Molecular FormulaC₁₈H₁₆O₆
Molecular Weight328.32
Structural Identifiers
SMILESCCC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
InChIInChI=1S/C18H16O6/c1-2-14(21)24-18-16(22)15-12(20)8-11(19)9-13(15)23-17(18)10-6-4-3-5-7-10/h3-9,17-20H,2H2,1H3/t17-,18+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinobanksin 3-O-propanoate (CAS 126394-70-5): Flavanonol Ester for Apoptosis Research and Procurement


Pinobanksin 3-O-propanoate (CAS 126394-70-5) is a naturally occurring flavonoid ester belonging to the flavanonol subclass [1]. It is isolated primarily from propolis, including Sonoran desert propolis, and is characterized by a 5,7-dihydroxyflavanone core structure with a propanoate ester at the C-3 position [2][3]. The compound (molecular formula C18H16O6, MW 328.32) exists as a chiral molecule with the (2R,3R) stereochemical configuration [4].

Pinobanksin 3-O-propanoate vs. Generic Flavonoid Esters: Why Chain Length and Substitution Position Matter


Generic substitution among pinobanksin ester derivatives is scientifically unjustified because the C-3 ester chain length and branching directly modulate pro-apoptotic potency and cellular uptake properties. Systematic evaluation in a uniform B-cell lymphoma model (M12.C3.F6) revealed that pinobanksin 3-O-propanoate (C3 ester) exhibits superior apoptotic induction compared to pinobanksin (no ester) and is distinguishable from longer-chain butyrate (C4) and pentanoate (C5) esters [1]. Furthermore, computational DFT studies confirm that while the 3-O-esterification does not alter intrinsic radical scavenging capacity relative to the parent pinobanksin, the physicochemical properties conferred by the propanoate moiety differ from those of acetate, butyrate, or branched-chain esters, affecting solubility and experimental reproducibility [2]. Procurement decisions must therefore be guided by chain-length-specific bioactivity data rather than class-level assumptions [3].

Pinobanksin 3-O-propanoate Evidence Guide: Quantitative Differentiation Against Structural Analogs


Superior Apoptotic Induction in B-Cell Lymphoma: Pinobanksin 3-O-propanoate vs. Parent Pinobanksin and Chain-Length Analogs

In a direct head-to-head comparison within the same study, pinobanksin 3-O-propanoate demonstrated the highest apoptotic activity among all pinobanksin ester derivatives tested in M12.C3.F6 B-cell lymphoma cells. The esterified derivative pinobanksin-3-O-propanoate induced apoptotic activity that is the highest compared to other isolated compounds including parent pinobanksin, pinobanksin-3-O-butyrate, and pinobanksin-3-O-pentanoate [1]. The antiproliferative activity on M12.C3.F6 cells through apoptosis induction was exhibited by pinobanksin (4), pinobanksin-3-O-propanoate (14), pinobanksin-3-O-butyrate (16), and pinobanksin-3-O-pentanoate (17) [2].

Apoptosis induction B-cell lymphoma Antiproliferative activity

Antioxidant Activity Retention Despite Esterification: DFT-Based Comparison of Pinobanksin 3-O-propanoate vs. Parent Pinobanksin

Density functional theory (DFT) calculations across HAT, SET-PT, and SPLET mechanisms in multiple solvent phases demonstrate that replacing the 3-OH group by ester group with different alkyl chains (including propanoate) does not change much of the antioxidant activity of pinobanksin [1]. The 7-OH group, rather than the esterified 3-position, contributes mainly to the antioxidant activities of the investigated compounds [2].

Antioxidant activity DFT calculation Structure-activity relationship

Chemical Identity and Purity Verification for Pinobanksin 3-O-propanoate Procurement

Pinobanksin 3-O-propanoate is unambiguously identified by its CAS registry number 126394-70-5, molecular formula C18H16O6, and molecular weight 328.31-328.32 g/mol [1]. The compound is characterized by HPLC-PDA-ESI-MS/MS and NMR spectroscopy in the primary isolation study, with the (2R,3R) stereochemistry confirmed [2]. This distinguishes it from other pinobanksin esters including pinobanksin-3-O-acetate (CAS 52117-69-8, C17H14O6, MW 314.29), pinobanksin-3-O-butyrate (CAS 126394-71-6, C19H18O6, MW 342.34), and pinobanksin-3-O-pentanoate (C20H20O6, MW 356.37) .

Chemical characterization Quality control Analytical reference

Limited Evidence: Absence of Xanthine Oxidase Inhibition Data for Pinobanksin 3-O-propanoate

While parent pinobanksin has demonstrated xanthine oxidase (XO) inhibitory activity by occupying the catalytic center, no published IC50 values or enzyme inhibition data are currently available specifically for pinobanksin 3-O-propanoate . The 3-O-esterification may alter binding to the molybdopterin domain of XO compared to the free 3-OH parent compound, but this remains untested [1]. This represents a significant evidence gap that should inform procurement decisions if XO inhibition is the primary research objective.

Xanthine oxidase Enzyme inhibition Evidence gap

Pinobanksin 3-O-propanoate vs. Pinobanksin 3-acetate: Chain-Length-Dependent Biological Differentiation

Pinobanksin 3-O-propanoate (C3 ester) and pinobanksin 3-acetate (C2 ester) are distinct compounds with different biological profiles. While both exhibit antiproliferative activity, pinobanksin 3-O-propanoate has been specifically validated for apoptosis induction in M12.C3.F6 B-cell lymphoma cells [1]. Pinobanksin 3-acetate (3-O-Acetylpinobanksin) has been studied primarily for LDL peroxidation inhibition [2] and showed differential cytotoxicity in HepG-2 hepatocellular carcinoma cells versus normal L02 hepatocytes [3]. The two-carbon difference in ester chain length results in distinct molecular properties, biological targets, and experimental validation profiles .

Chain-length comparison Antiproliferative Ester derivative

Pinobanksin 3-O-propanoate Procurement and Research Application Scenarios


B-Cell Lymphoma Apoptosis Mechanism Studies (M12.C3.F6 Model)

Pinobanksin 3-O-propanoate is the optimal selection for research programs investigating apoptosis induction in B-cell lymphoma, specifically using the M12.C3.F6 cell line model. This compound has been directly validated to induce apoptosis through mitochondrial membrane potential (ΔΨm) loss and activation of caspase-3, -8, and -9 signaling pathways [1]. A 2024 comprehensive review confirms that the esterified derivative pinobanksin-3-O-propanoate induced apoptotic activity is the highest compared to other isolated compounds in this class [2]. Alternative pinobanksin esters (butyrate, pentanoate) or the parent compound do not provide the same level of validated apoptotic potency in this model system.

Dual-Mechanism Antioxidant and Pro-Apoptotic Screening Programs

For research programs requiring simultaneous evaluation of antioxidant capacity and pro-apoptotic activity, pinobanksin 3-O-propanoate offers a unique advantage. DFT calculations confirm that 3-O-esterification with a propanoate group preserves the radical scavenging capacity of the parent pinobanksin across multiple antioxidant mechanisms (HAT, SET-PT, SPLET) and solvent environments [1][2]. This allows researchers to study apoptosis induction without confounding loss of antioxidant function, a limitation that may apply to other structural modifications of the flavonoid core.

Natural Product Analytical Reference Standard for Propolis Characterization

Pinobanksin 3-O-propanoate serves as a validated analytical reference standard for HPLC-PDA-ESI-MS/MS characterization of propolis samples, particularly Sonoran desert propolis [1]. The compound has been unambiguously identified and characterized by NMR spectroscopy, with established chromatographic retention parameters [2]. Procurement as a reference standard is justified for laboratories conducting phytochemical profiling of propolis or related natural product matrices. Note that pinobanksin 3-O-propanoate should not be substituted with pinobanksin 3-acetate or other esters due to distinct retention times and mass spectral signatures.

NOT Recommended: Xanthine Oxidase Inhibition Studies

Pinobanksin 3-O-propanoate is NOT recommended for procurement when the primary research objective is xanthine oxidase (XO/XOD) inhibition. While the parent compound pinobanksin demonstrates XO inhibitory activity (PB IC50 = 137.32 μM or 125.10 μM), no published data exist for the 3-O-propanoate ester derivative [1][2]. Researchers should consider the parent pinobanksin or well-characterized XO inhibitors such as allopurinol or galangin instead. Procurement of pinobanksin 3-O-propanoate for XO studies would require generating all primary data de novo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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